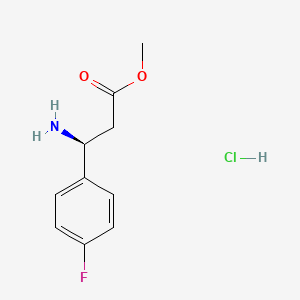
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including nucleophilic substitution and oxidation, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluoro, hydroxy, and methoxy groups contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid
- 2-(2-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid
- 2-(4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid
Comparison:
- Structural Differences: The presence or absence of specific functional groups (e.g., fluoro, hydroxy, methoxy) distinguishes these compounds from each other.
- Unique Features: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of all three functional groups, which may confer distinct chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of this compound may make it more suitable for specific research or industrial purposes.
Propiedades
Número CAS |
141523-15-1 |
|---|---|
Fórmula molecular |
C9H9FO5 |
Peso molecular |
216.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



